N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide can be achieved through a multi-step process involving the Fischer indole synthesis and subsequent functional group modifications. The Fischer indole synthesis is a well-known method for constructing indole rings, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary, but typically involve the use of methanesulfonic acid (MsOH) as a catalyst and methanol (MeOH) as a solvent .
Chemical Reactions Analysis
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables that has potential anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
Properties
Molecular Formula |
C26H24BrN3O2 |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2-bromo-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H24BrN3O2/c1-18-12-13-25(23(27)14-18)32-17-26(31)29-28-15-22-19(2)30(16-20-8-4-3-5-9-20)24-11-7-6-10-21(22)24/h3-15H,16-17H2,1-2H3,(H,29,31)/b28-15+ |
InChI Key |
GEJLZOQCWSCCGH-RWPZCVJISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)Br |
Origin of Product |
United States |
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